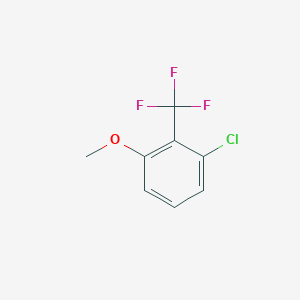
1-Chloro-3-methoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. Another method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the trifluoromethyl group.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
1-Chloro-3-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-chloro-3-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the reactivity and binding affinity of the compound with various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparación Con Compuestos Similares
- 1-Chloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-3-methoxy-2-(trifluoromethoxy)benzene
Uniqueness: 1-Chloro-3-methoxy-2-(trifluoromethyl)benzene stands out due to the presence of both a methoxy and a trifluoromethyl group, which impart unique electronic and steric properties.
Propiedades
Fórmula molecular |
C8H6ClF3O |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
1-chloro-3-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6ClF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |
Clave InChI |
CYJDQSMFLQQUQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



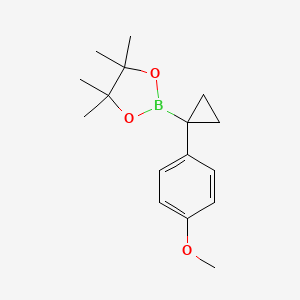



![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
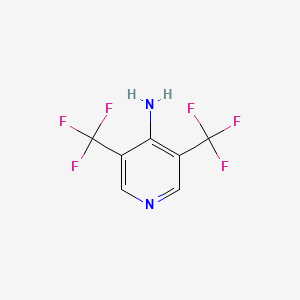
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
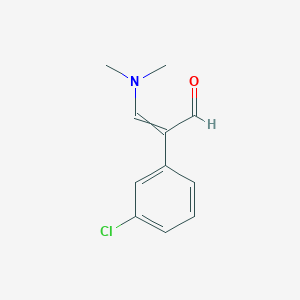
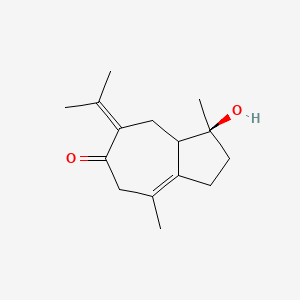
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
